4-Chloro-2-methylbut-1-ene

Descripción

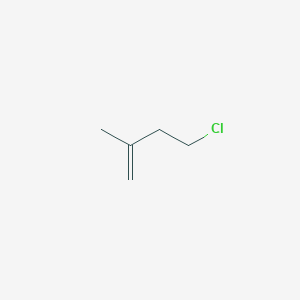

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68012-28-2 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors of 4 Chloro 2 Methylbut 1 Ene

Conventional Laboratory Synthesis Approaches

The traditional synthesis of 4-chloro-2-methylbut-1-ene and its isomers relies on the reaction of isoprene (B109036) with hydrogen chloride (HCl). This electrophilic addition reaction can lead to a mixture of products, making the control of regioselectivity a key challenge.

Reaction Pathways and Mechanistic Considerations

The hydrochlorination of isoprene proceeds through a carbocation intermediate. The initial protonation of isoprene by HCl can occur at either of the two double bonds, leading to the formation of different carbocations. The stability of these carbocations influences the subsequent nucleophilic attack by the chloride ion.

The reaction can result in 1,2- and 1,4-addition products. The formation of this compound is a result of a 1,2-addition to the less substituted double bond of isoprene. The competing 1,4-addition leads to the formation of 1-chloro-3-methylbut-2-ene (prenyl chloride). The reaction mechanism is further complicated by the potential for rearrangements of the carbocation intermediates. The ratio of these products is highly dependent on the reaction conditions. masterorganicchemistry.com

Influence of Reagents and Reaction Conditions on Product Yield and Selectivity

The outcome of the hydrochlorination of isoprene is sensitive to various factors, including temperature, solvent, and the presence of catalysts. At lower temperatures, the reaction tends to be kinetically controlled, favoring the formation of the 1,2-adduct. masterorganicchemistry.com Conversely, at higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct, prenyl chloride, is often the major product. masterorganicchemistry.com

The choice of solvent also plays a crucial role. The use of aqueous hydrochloric acid can influence the product distribution. The presence of certain salts, such as sodium chloride, has been shown to increase the yield of prenyl chloride. google.com Furthermore, the use of a modified method involving the recycling of distillation heads and tails fractions back into the reaction zone can also enhance the yield. google.com

| Reagent/Condition | Effect on Product Distribution | Reference |

|---|---|---|

| Low Temperature | Favors kinetic control, leading to a higher proportion of the 1,2-addition product (this compound). | masterorganicchemistry.com |

| High Temperature | Favors thermodynamic control, leading to the more stable 1,4-addition product (1-chloro-3-methylbut-2-ene). | masterorganicchemistry.com |

| Aqueous Hydrochloric Acid | Can influence the ratio of addition products. | google.com |

| Sodium Chloride | Increases the yield of 1-chloro-3-methylbut-2-ene (prenyl chloride). | google.com |

Precursor Molecules and Their Chemical Transformations to this compound

The primary precursor for the synthesis of this compound is isoprene . This readily available diene undergoes electrophilic addition with hydrogen chloride.

Another synthetic route involves the use of isoprene monoepoxide (1,2-epoxy-2-methyl-3-butene). Chlorination of this epoxide with reagents like tert-butyl hypochlorite (B82951) in the vapor phase or cupric chloride in the liquid phase can yield 4-chloro-2-methyl-crotonaldehyde, which is a related chlorinated derivative. google.com

The Grignard reagent derived from this compound itself is a useful precursor in more complex syntheses, such as the preparation of 25-hydroxyprovitamin D3. rsc.org

Emerging Synthetic Strategies for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of chlorinated butenes, including this compound.

Catalytic Methods and Novel Reagents

The use of catalysts can significantly improve the selectivity and efficiency of the hydrochlorination of isoprene. For instance, copper(I) halide complexes with trialkyl or triaryl phosphites have been developed as catalysts for the production of 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride). google.com While the primary focus of this catalyst is the 1,4-adduct, the development of selective catalysts for the 1,2-adduct remains an area of interest.

Flow-based systems for hydrochlorination are also being explored. A method using a packed-bed reactor with in-situ generation of HCl from thionyl chloride has been shown to produce 1-chloro-3-methyl-2-butene with high yield. researchgate.net Such flow systems offer potential advantages in terms of safety and scalability.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds. In the context of this compound and its isomers, this involves seeking alternatives to hazardous reagents and minimizing waste.

The development of metal-free catalytic systems for hydrochlorination is a significant step towards greener synthesis. rsc.org For example, a combined acid system of HCl/DMPU-acetic acid has been used for the hydrochlorination of unactivated alkenes, offering high atom efficiency and avoiding toxic metal waste. rsc.org While not specifically demonstrated for isoprene, such systems represent a promising direction for the sustainable production of chlorinated butenes. The use of photochemical reactions is also being explored as an economical and ecological approach in organic synthesis, aligning with the goals of "green chemistry". researchgate.net

Industrial Production Considerations and Process Optimization for this compound

The industrial synthesis of substituted butenes is a cornerstone of fine chemical manufacturing, providing essential precursors for vitamins, fragrances, and polymers. The production of this compound, also known as isoprenyl chloride or 3-chloro-3-methylbut-1-ene, is intrinsically linked to the synthesis of its more stable isomer, 1-chloro-3-methyl-2-butene (prenyl chloride). Industrial processes are typically designed to produce prenyl chloride, a key intermediate, via the hydrochlorination of isoprene. This reaction proceeds through the formation of this compound, which is then isomerized to the desired product. Consequently, process optimization focuses on controlling the initial reaction and maximizing the efficiency of the subsequent isomerization.

The primary industrial method involves the reaction of isoprene with hydrogen chloride, which can be supplied in either aqueous or anhydrous form. google.comchembk.com The reaction initially yields a mixture of the tertiary chloride (this compound) and the primary chloride (1-chloro-3-methyl-2-butene). google.com The less stable tertiary chloride is the kinetic product, while the primary chloride is the thermodynamically favored product.

Synthetic Methodologies and Chemical Precursors

The core of the industrial production lies in the electrophilic addition of hydrogen chloride to isoprene. The choice of reagents and catalysts significantly influences the product distribution and reaction rate.

Key Chemical Precursors:

Isoprene: A readily available C5 hydrocarbon, typically sourced from the C5 fraction of naphtha cracking.

Hydrogen Chloride (HCl): Used as either concentrated aqueous hydrochloric acid or as an anhydrous gas. google.comchembk.com

The reaction can be catalyzed to improve selectivity and reaction rates. Copper(I) chloride (CuCl) is a known catalyst for this transformation. chembk.com More advanced catalytic systems have been developed to streamline the process, combining the addition and isomerization steps. A patented catalyst comprising a complex of a copper(I) halide (like CuCl) and a trialkyl or triaryl phosphite (B83602) (P(OR)₃) serves as a reaction catalyst, an isomerization catalyst, and a stabilizer for the final product. google.com

Industrial Process Optimization

Optimization strategies aim to maximize the yield of the desired prenyl chloride isomer, improve efficiency, and ensure process safety. Key areas of focus include catalyst systems, reaction conditions, and reactor technology.

The isomerization of this compound to 1-chloro-3-methyl-2-butene is a critical optimization point. After the initial hydrochlorination, the product mixture can be stored, typically at a temperature between 10°C and 30°C for a period ranging from a few hours to several days, to allow the isomeric equilibrium to shift towards the more stable prenyl chloride before purification by distillation. google.com

The table below summarizes findings from various industrial and research methodologies for the synthesis of chlorinated isoprene derivatives.

Table 1: Comparison of Synthetic Methodologies for Chlorinated Isoprene Derivatives

| Methodology | Precursors | Catalyst / Additive | Temperature | Key Findings & Yields | Reference |

|---|---|---|---|---|---|

| Aqueous HCl Addition | Isoprene, Aqueous HCl | Sodium Chloride | 0°C to 20°C | Use of NaCl increases yield. A 63% yield of prenyl chloride is disclosed. | google.com |

| Catalytic HCl Addition | Isoprene, Conc. HCl | Copper(I) Chloride (CuCl) | Not specified | Produces a mixture of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene. | chembk.com |

| Continuous Catalytic Process | Isoprene, Gaseous HCl | CuCl·P(OR)₃ complex | 4°C | Continuous addition of reagents yields a product mix of 47.9% isoprenyl chloride and 43.7% prenyl chloride. | google.com |

| Post-Reaction Isomerization | Product mixture from above | CuCl·P(OR)₃ complex | Room Temperature | After storage, the prenyl chloride content in the mixture increases to 80.9%. | google.com |

| Continuous-Flow Synthesis | Isoprene, Thionyl Chloride (SOCl₂) | SiO₂ (as surface mediator) | -15°C | Realized via a packed-bed reactor. Achieved up to 86% isolated yield of 1-chloro-3-methyl-2-butene. | researchgate.net |

Recent advancements have explored continuous-flow chemistry to enhance production. A flow process using a packed-bed reactor for the hydrochlorination of isoprene has been demonstrated, achieving an 86% isolated yield of 1-chloro-3-methyl-2-butene. researchgate.net This method utilizes in situ generation of HCl from thionyl chloride (SOCl₂) and offers significant advantages in terms of safety, heat and mass transfer, and process control compared to traditional batch processing. researchgate.net

The following table details specific parameters from a patented continuous industrial process.

Table 2: Process Parameters for Continuous Production

| Parameter | Value / Condition | Purpose / Outcome | Reference |

|---|---|---|---|

| Reaction Temperature | 4°C | Controlled addition of HCl to isoprene. | google.com |

| Catalyst | CuCl·P(OR)₃ complex | Catalyzes HCl addition and subsequent isomerization. | google.com |

| Catalyst Loading | 1.5 g catalyst solution per kg of isoprene | Effective catalytic amount for the continuous process. | google.com |

| Initial Product Composition | 47.9% Isoprenyl Chloride, 43.7% Prenyl Chloride | Represents the kinetic product distribution directly after reaction. | google.com |

| Final Product Composition | 80.9% Prenyl Chloride | Achieved after storage/isomerization, indicating a shift to the thermodynamic product. | google.com |

| Process Type | Continuous | Allows for steady production and takeoff of the product. | google.com |

These optimization efforts highlight a clear industrial trend towards more controlled, efficient, and continuous manufacturing processes to produce valuable chemical intermediates derived from isoprene.

Reactivity and Mechanistic Studies of 4 Chloro 2 Methylbut 1 Ene

Electrophilic Addition Reactions of the Olefinic Moiety

The carbon-carbon double bond in 4-chloro-2-methylbut-1-ene is susceptible to attack by electrophiles. cutm.ac.in These reactions typically proceed through a carbocation intermediate, and the regiochemical and stereochemical outcomes are dictated by the stability of this intermediate. cutm.ac.infiveable.me

Regiochemical and Stereochemical Outcomes

The addition of electrophiles to the asymmetric double bond of this compound follows Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an asymmetric alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. fiveable.melibretexts.org This preference is due to the formation of the more stable carbocation intermediate. cutm.ac.inlibretexts.org

For instance, in the addition of hydrogen bromide (HBr), the proton will add to the C1 carbon (the =CH2 group), leading to the formation of a tertiary carbocation at the C2 position. The subsequent attack by the bromide ion results in the major product, 2-bromo-4-chloro-2-methylbutane. The stereochemistry of the addition can be influenced by the reaction conditions and the nature of the electrophile, but often results in a mixture of syn and anti-addition products.

Carbocation Formation and Rearrangement Pathways

The initial electrophilic attack on the double bond of this compound generates a carbocation. The stability of this carbocation is a key factor in determining the reaction pathway. youtube.com The formation of a tertiary carbocation at the C2 position is favored over a primary carbocation at the C1 position. fiveable.me

In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation. For example, hydrolysis of related isomeric allyl chlorides, such as 3-chloro-3-methylbut-1-ene, has been shown to proceed through a common carbocation intermediate that can be trapped, leading to a mixture of primary and tertiary alcohols. dalalinstitute.com While direct studies on this compound are less common, similar rearrangements, such as hydride or alkyl shifts, are plausible depending on the reaction conditions and the potential for forming a more stabilized carbocationic species. youtube.compearson.com

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on various factors. masterorganicchemistry.comsavemyexams.com

Elucidation of S(_N)1 and S(_N)2 Reaction Mechanisms

The mechanism of nucleophilic substitution is heavily influenced by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. uci.edu

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comsavemyexams.com For this compound, being a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents. youtube.comsavemyexams.com The reaction proceeds with an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com While less common for primary alkyl halides, the S(_N)1 mechanism can be promoted under certain conditions, such as with weak nucleophiles in polar protic solvents. youtube.comlibretexts.org The proximity of the double bond could potentially stabilize the primary carbocation through resonance, making the S(_N)1 pathway more accessible than for a simple primary alkyl halide. Hydrolysis of the isomeric 3-chloro-3-methylbut-1-ene, which proceeds via a carbocation, yields a mixture of products, indicating the potential for such intermediates. dalalinstitute.com

The competition between S(_N)1 and S(_N)2 pathways is a key aspect of the reactivity of this compound.

Solvent Effects and Nucleophile Reactivity

The choice of solvent plays a critical role in determining the reaction mechanism and rate. blogspot.com

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids have acidic protons and can solvate both cations and anions effectively through hydrogen bonding. libretexts.orgblogspot.com These solvents stabilize the carbocation intermediate in an S(_N)1 reaction, thus increasing the reaction rate. libretexts.org Conversely, they can decrease the rate of S(_N)2 reactions by solvating the nucleophile, making it less available to attack the substrate. blogspot.com

Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF lack acidic protons. They can solvate cations but not anions as effectively. blogspot.com This leaves the nucleophile relatively "bare" and more reactive, thus accelerating the rate of S(_N)2 reactions. blogspot.com

The reactivity of the nucleophile is also a crucial factor. Stronger, less hindered nucleophiles favor the S(_N)2 mechanism. uci.edu For a given element, negatively charged species are generally more nucleophilic than their neutral counterparts. libretexts.org

Table 1: Effect of Solvents and Nucleophiles on Substitution Reactions

| Reaction Type | Favored by | Solvent Type | Nucleophile Characteristics |

| S(_N)1 | Tertiary > Secondary >> Primary Alkyl Halides | Polar Protic (e.g., water, ethanol) | Weak (e.g., H₂O, ROH) |

| S(_N)2 | Methyl > Primary > Secondary >> Tertiary Alkyl Halides | Polar Aprotic (e.g., acetone, DMSO) | Strong (e.g., I⁻, RS⁻, CN⁻) |

Elimination Reactions to Form Dienic Systems

This compound can undergo elimination reactions to form conjugated dienes, a process that is often in competition with nucleophilic substitution. chemrevise.org These reactions are typically promoted by strong, sterically hindered bases and higher temperatures. masterorganicchemistry.com The elimination of a proton from the C3 carbon and the chloride from the C4 carbon results in the formation of isoprene (B109036) (2-methyl-1,3-butadiene), a valuable monomer in the polymer industry. europa.eu

The mechanism can be either E1 or E2, paralleling the S(_N)1 and S(_N)2 pathways. The E2 mechanism is a concerted, one-step process favored by strong bases. The E1 mechanism proceeds through a carbocation intermediate and is more prevalent with tertiary alkyl halides and in the presence of weak bases. thieme-connect.de For this compound, the E2 pathway is generally more likely under typical elimination conditions.

The regioselectivity of the elimination can be influenced by the base used. According to Zaitsev's rule, the more substituted (and generally more stable) alkene will be the major product. However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product). In the case of this compound, elimination leads to the formation of the conjugated and highly valuable diene, isoprene.

E1 and E2 Mechanistic Pathways

Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.com The operative pathway is determined by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate. iitk.ac.inmasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group (chloride ion) to form a carbocation intermediate. lumenlearning.comlibretexts.org This is followed by a rapid deprotonation of a beta-carbon by a weak base to form the alkene. lumenlearning.com For this compound, the initial ionization would lead to a primary carbocation, which is generally unstable. However, the potential for rearrangement to a more stable tertiary carbocation could make the E1 pathway viable under certain conditions, such as in the presence of a weak base and a polar protic solvent. stackexchange.com The E1 reaction is not stereoselective and typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. iitk.ac.inlibretexts.org

The E2 mechanism , in contrast, is a single, concerted step where a strong base abstracts a proton from a beta-carbon at the same time as the leaving group departs. lumenlearning.comlibretexts.org This pathway requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. iitk.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com Given that this compound is a primary alkyl halide, it is susceptible to E2 elimination, especially in the presence of a strong, non-nucleophilic base. The use of a strong base is a key requirement for the E2 pathway. lumenlearning.comiitk.ac.in

The competition between E1 and E2 pathways is a critical consideration in predicting the products of elimination reactions. For instance, the hydrolysis of isomeric allyl chlorides, which share structural similarities with this compound, yields a mixture of primary and tertiary alcohols, suggesting the involvement of a common carbocation intermediate, characteristic of an E1/SN1 pathway. dalalinstitute.com

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | First order (Rate = k[Substrate]) | Second order (Rate = k[Substrate][Base]) |

| Base Requirement | Weak base is sufficient | Requires a strong base |

| Intermediate | Carbocation | None (concerted reaction) |

| Stereochemistry | Not stereospecific | Requires anti-periplanar geometry |

| Rearrangements | Possible | Not possible |

Gas-Phase Kinetic Studies of Dehydrohalogenation

Gas-phase kinetic studies provide valuable insights into the intrinsic reactivity of molecules in the absence of solvent effects. Studies on the dehydrohalogenation of similar chloro-substituted butenes have been conducted to understand their thermal decomposition mechanisms. For example, research on the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, which are isomers of the subject compound, revealed that they yield isoprene and hydrogen chloride upon heating. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to model the transition states and energy barriers of these reactions. researchgate.netresearchgate.net These studies indicate that the mechanism can proceed through different cyclic transition states, with the elongation of the carbon-chlorine bond being a critical factor in the rate-determining step. researchgate.net For instance, the elimination of 1-chloro-3-methylbut-2-ene is suggested to proceed via a six-membered cyclic transition state, which is less common for alkyl halides, while 3-chloro-3-methylbut-1-ene follows a more typical four-membered cyclic transition state. researchgate.net Such studies have also shown that the thermodynamic stability of the starting isomer can influence the reaction rate, with the more stable isomer often exhibiting a faster elimination rate. researchgate.netresearchgate.net

Oxidation and Reduction Transformations

This compound can undergo various oxidation and reduction reactions, targeting either the alkene functional group or the carbon-chlorine bond.

Selective Oxidation Reactions

The double bond in this compound is susceptible to selective oxidation. A common transformation is the Wacker-Tsuji oxidation, which typically converts terminal alkenes into methyl ketones using a palladium(II) catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen. thieme-connect.de This reaction is highly selective for terminal double bonds, even in the presence of internal ones. thieme-connect.de The mechanism involves the nucleophilic attack of water on the palladium-coordinated alkene. thieme-connect.de

Other oxidizing agents can also be employed. For instance, ozonolysis followed by a reductive workup can cleave the double bond to yield carbonyl compounds. researchgate.net The reaction of alkenes with chlorine atoms in the gas phase can lead to the formation of chlorinated ketones and other products. For example, the reaction of trans-2-methyl-2-butenal (B1200531) with chlorine atoms results in the formation of 3-chloro-2-butanone (B129570) as a major product. mdpi.com

Hydrogenation and Other Reduction Methodologies

The alkene functional group in this compound can be readily reduced to the corresponding alkane, 1-chloro-2-methylbutane, through catalytic hydrogenation. libretexts.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.org The reaction is generally exothermic and proceeds via syn-addition of hydrogen atoms to the double bond. libretexts.org The heat of hydrogenation can be used as a measure of the alkene's stability. libretexts.org

Reductive dehalogenation of the carbon-chlorine bond is another possible transformation, which can be achieved using various reducing agents. For example, surface-bound Fe(II) has been shown to be effective in the dehalogenation of chlorinated hydrocarbons. ethz.ch

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch As an alkyl halide, this compound can potentially participate in several of these reactions, acting as an electrophilic partner.

Some of the most prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. eie.grchemie-brunschwig.ch

Mizoroki-Heck Reaction: This involves the coupling of an aryl or vinyl halide with an alkene. umb.edu

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. umb.edursc.org

Kumada Coupling: This method utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. umb.edu

While direct examples involving this compound are not extensively documented in the provided search results, its structure as an allylic chloride suggests it could be a suitable substrate for such transformations. The reactivity in these coupling reactions would be influenced by the choice of catalyst, ligands, and reaction conditions. eie.gr The presence of the alkene functionality within the molecule could also lead to competing or subsequent reactions.

| Coupling Reaction | Key Reactants | Catalyst System |

| Suzuki-Miyaura | Organoboron compound, Organic halide | Palladium catalyst |

| Mizoroki-Heck | Alkene, Aryl/Vinyl halide | Palladium catalyst |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst |

| Kumada | Grignard reagent, Organic halide | Nickel or Palladium catalyst |

Spectroscopic and Analytical Characterization of 4 Chloro 2 Methylbut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-2-methylbut-1-ene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the four unique proton environments in the molecule.

The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The presence of the electronegative chlorine atom and the carbon-carbon double bond will cause characteristic downfield shifts for nearby protons. The splitting of signals, or multiplicity, arises from spin-spin coupling between neighboring, non-equivalent protons and is predicted by the n+1 rule.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH ₂) | ~4.8 - 5.0 | Singlet | - |

| H-1' (CH ₂) | ~4.7 - 4.9 | Singlet | - |

| H-3 (CH ₂) | ~2.5 - 2.7 | Triplet | ~7 |

| H-4 (CH ₂Cl) | ~3.6 - 3.8 | Triplet | ~7 |

| CH ₃ | ~1.8 - 2.0 | Singlet | - |

The two vinyl protons (H-1 and H-1') are diastereotopic and are expected to appear as two distinct singlets in the region of 4.7-5.0 ppm.

The allylic protons on C-3 would appear as a triplet at approximately 2.5-2.7 ppm due to coupling with the two adjacent protons on C-4.

The protons on the carbon bearing the chlorine atom (C-4) would be deshielded and are predicted to resonate as a triplet further downfield, around 3.6-3.8 ppm, due to coupling with the C-3 protons.

The methyl protons are not adjacent to any other protons and would therefore appear as a singlet at approximately 1.8-2.0 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the number of distinct carbon environments. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (=C H₂) | ~112 - 116 |

| C-2 (-C =) | ~140 - 145 |

| C-3 (-C H₂-) | ~40 - 45 |

| C-4 (-C H₂Cl) | ~45 - 50 |

| C H₃ | ~20 - 25 |

The sp² hybridized carbons of the double bond (C-1 and C-2) are expected to resonate at the lowest field, with the quaternary carbon (C-2) appearing further downfield than the terminal CH₂ carbon (C-1).

The sp³ hybridized carbons (C-3, C-4, and the methyl carbon) will appear at higher field. The carbon atom bonded to the electronegative chlorine atom (C-4) is expected to be the most deshielded among the sp³ carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals of the C-3 protons and the C-4 protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signal of each proton-bearing carbon to the ¹³C signal of the carbon it is attached to. This would definitively link the proton and carbon assignments for C-1, C-3, C-4, and the methyl group.

Correlations from the methyl protons to C-1, C-2, and C-3.

Correlations from the C-1 vinyl protons to C-2 and C-3.

Correlations from the C-3 protons to C-1, C-2, C-4, and the methyl carbon.

Correlations from the C-4 protons to C-2 and C-3.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental formula of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. The NIST WebBook provides the EIMS of 1-Butene (B85601), 4-chloro-2-methyl-, which is another name for this compound. nist.gov

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₉Cl, approximately 104.5 g/mol ). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of roughly 3:1.

Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [C₅H₉]⁺ with a mass-to-charge ratio (m/z) of 69.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to a [C₄H₆Cl]⁺ fragment.

Allylic cleavage: Fission of the C3-C4 bond would be favorable, leading to the formation of a stable allylic cation [C₄H₇]⁺ (m/z 55) and a chloroethyl radical, or a chloromethyl cation [CH₂Cl]⁺ (m/z 49/51) and an isobutenyl radical.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The calculated exact mass of the molecular ion [C₅H₉³⁵Cl]⁺ is 104.03928, and for [C₅H₉³⁷Cl]⁺ it is 106.03633. Measuring these masses with high accuracy would confirm the elemental formula of C₅H₉Cl.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud.

Characteristic Absorption Bands and Functional Group Identification

The infrared and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: a carbon-carbon double bond (C=C), carbon-hydrogen bonds (C-H) of both sp2 and sp3 hybridized carbons, and a carbon-chlorine bond (C-Cl).

The C=C stretching vibration in non-conjugated alkenes typically appears in the region of 1680-1630 cm⁻¹ in the IR spectrum. For a terminal alkene like this compound, this band is expected to be of medium intensity. In the Raman spectrum, the C=C stretch is often a strong and sharp peak, making it a readily identifiable feature.

The C-H stretching vibrations associated with the vinylidene group (=CH₂) are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups will be observed in the 3000-2850 cm⁻¹ region.

Out-of-plane C-H bending vibrations (wags) of the vinylidene group are characteristic and produce a strong absorption in the IR spectrum around 910-990 cm⁻¹. Other C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1350 cm⁻¹ region.

The C-Cl stretching vibration gives rise to a characteristic band in the fingerprint region of the spectrum. For a primary alkyl chloride, this absorption is typically found in the 710-505 cm⁻¹ range in both IR and Raman spectra.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=C | Stretching | 1680 - 1630 | Medium | Strong |

| =C-H | Stretching | 3100 - 3000 | Medium | Medium |

| C-H (alkyl) | Stretching | 3000 - 2850 | Strong | Strong |

| =C-H | Bending (out-of-plane) | 990 - 910 | Strong | Weak |

| C-H (alkyl) | Bending | 1470 - 1350 | Medium | Medium |

| C-Cl | Stretching | 710 - 505 | Medium-Strong | Strong |

Conformational Analysis through Vibrational Spectroscopy

This compound possesses rotational freedom around its carbon-carbon single bonds, leading to the existence of different conformational isomers (conformers). These conformers can, in principle, be distinguished by vibrational spectroscopy as their different symmetries and atomic arrangements may result in unique vibrational frequencies.

The rotation around the C2-C3 bond is of particular interest. Different staggered and eclipsed conformations will have distinct potential energies. The relative populations of these conformers at a given temperature can influence the observed IR and Raman spectra. For instance, certain vibrational modes, particularly those involving the C-Cl bond and the skeletal framework, may be sensitive to the dihedral angle between the chlorine atom and the vinyl group.

In a detailed conformational analysis, temperature-dependent spectroscopic studies could be employed. By analyzing the changes in the relative intensities of certain spectral bands at different temperatures, it is possible to identify bands belonging to different conformers and potentially determine the enthalpy difference between them. However, for a molecule like this compound at room temperature, it is likely that multiple conformers are present, leading to a complex spectrum where some bands may be broadened due to the overlap of signals from different conformations. Computational studies using methods like Density Functional Theory (DFT) can be instrumental in predicting the vibrational spectra of different conformers and aiding in the assignment of the experimental spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the primary chromophore is the isolated carbon-carbon double bond. Non-conjugated alkenes typically exhibit a strong absorption band in the far-UV region, corresponding to a π → π* electronic transition. The λmax (wavelength of maximum absorbance) for a simple terminal alkene like 1-butene is around 176 nm. The presence of a methyl group on the double bond in this compound would be expected to cause a slight bathochromic (red) shift.

The chlorine atom, with its non-bonding electrons, could potentially introduce a weak n → σ* transition. However, these transitions are generally weak and occur at shorter wavelengths, often being obscured by the much stronger π → π* transition.

Since this compound lacks an extended conjugated system, it is not expected to absorb light in the visible region of the electromagnetic spectrum and will therefore be a colorless liquid.

Interactive Data Table: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Molar Absorptivity (ε) |

| C=C | π → π | < 200 | High |

| C-Cl | n → σ | < 200 | Low |

Theoretical and Computational Investigations of 4 Chloro 2 Methylbut 1 Ene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

In studies of chloroalkenes, such as isomers of 4-chloro-2-methylbut-1-ene, DFT calculations, often using functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and predict vibrational frequencies. nanobioletters.com These calculations are crucial for confirming that the optimized structures correspond to energy minima on the potential energy surface. The geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations provide a detailed three-dimensional picture of the molecule's structure.

Ab Initio Methods for Predicting Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a high level of theoretical accuracy.

In the investigation of the gas-phase elimination kinetics of the related isomers 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, both DFT and ab initio (MP2) levels of theory were utilized to examine the reaction mechanisms. nanobioletters.com These studies demonstrate that ab initio methods are instrumental in obtaining reliable energetic and structural information for reactants, transition states, and products. The choice of method and basis set is critical for achieving results that are in good agreement with experimental data where available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and pathway of a chemical reaction.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In a study on 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, DFT calculations were used to determine the HOMO and LUMO energies, which revealed that charge transfer occurs within the molecules. nih.gov For this compound, a similar analysis would involve calculating the energies of its frontier orbitals to predict its reactivity in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | 2.1 D |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful approach to elucidate the detailed steps of a chemical reaction, including the identification of transient species like transition states.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Pathways

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states is a primary goal of computational reaction mechanism studies. Transition state optimization algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state structure.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis involves tracing the Intrinsic Reaction Coordinate (IRC) pathway from the transition state forwards to the products and backwards to the reactants. echemi.com This confirms that the identified transition state correctly connects the desired reactants and products.

For the elimination reactions of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, computational studies have successfully characterized the transition states for HCl elimination. nanobioletters.com For 1-chloro-3-methylbut-2-ene, an unconventional six-membered cyclic transition state was proposed, whereas the 3-chloro isomer proceeds through a more typical four-membered cyclic transition state. nanobioletters.com

Kinetic and Thermodynamic Parameters from Computational Data

Computational methods can provide valuable quantitative data on the kinetics and thermodynamics of a reaction. From the calculated energies of reactants, transition states, and products, key parameters can be derived.

The activation energy (Ea) is determined from the energy difference between the reactants and the transition state. This is a crucial factor in determining the reaction rate. The enthalpy of reaction (ΔH) is the energy difference between the products and the reactants, indicating whether a reaction is exothermic or endothermic.

By performing frequency calculations, it is also possible to compute other thermodynamic quantities such as entropy (S) and Gibbs free energy (G). The activation Gibbs free energy (ΔG‡) is particularly important as it directly relates to the reaction rate constant via the Eyring equation from transition state theory.

In the study of the isomers of this compound, the calculated activation enthalpies and energies were in reasonable agreement with experimental values, demonstrating the predictive power of these computational approaches. nanobioletters.com The study also revealed that the elimination reaction occurs at a greater rate for 1-chloro-3-methylbut-2-ene compared to its 3-chloro isomer due to a lower activation energy. nanobioletters.com

| Reaction | Method | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Ea (kcal/mol) |

|---|---|---|---|---|

| 1-chloro-3-methylbut-2-ene → Isoprene (B109036) + HCl | MPW1PW91/6-31G(d,p) | 40.3 | -6.7 | 41.5 |

| 3-chloro-3-methylbut-1-ene → Isoprene + HCl | MPW1PW91/6-31G(d,p) | 43.1 | -1.2 | 44.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions at the atomic level. In the context of this compound, MD simulations can elucidate its conformational landscape and how it interacts with other molecules, such as solvents or reactants.

A typical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This force field accounts for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions). The molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic realistic conditions.

The simulation then proceeds by integrating the equations of motion in discrete time steps, allowing the molecule to explore different conformations. Analysis of the resulting trajectory can reveal the preferred three-dimensional structures of this compound, the energy barriers between different conformations, and the flexibility of various parts of the molecule. For instance, the rotation around the C2-C3 single bond would be a key focus, as it governs the relative orientation of the vinyl and chloromethyl groups.

Furthermore, MD simulations can be employed to study intermolecular interactions. By simulating this compound in the presence of other molecules, it is possible to analyze the nature and strength of these interactions. For example, the simulation could reveal the formation of hydrogen bonds between the chlorine atom of this compound and hydrogen-bond donor solvents, or the nature of van der Waals interactions with non-polar molecules. This information is crucial for understanding its solubility, miscibility, and behavior in different chemical environments.

A hypothetical study on the conformational analysis of this compound using MD simulations might yield data such as that presented in the interactive table below. This table illustrates the kind of information that can be extracted from such simulations, including the relative populations of different conformers and the key dihedral angles that define them.

| Dihedral Angle (C1-C2-C3-C4) | Conformer Population (%) | Potential Energy (kcal/mol) |

| 60° (gauche) | 65 | -1.2 |

| 180° (anti) | 30 | -0.5 |

| -60° (gauche) | 5 | -1.1 |

In Silico Approaches for Predicting Reactivity and Selectivity

In silico approaches, which are computational methods for chemical research, are invaluable for predicting the reactivity and selectivity of molecules like this compound. These methods, often based on quantum mechanics, can provide a deep understanding of a molecule's electronic structure and how this influences its chemical behavior.

One of the primary tools for predicting reactivity is the analysis of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate how a molecule will behave in a chemical reaction. For this compound, the HOMO would likely be localized on the carbon-carbon double bond, suggesting that it will act as a nucleophile in reactions with electrophiles. Conversely, the LUMO would be expected to have significant contributions from the carbon-chlorine antibonding orbital, indicating that this site is susceptible to nucleophilic attack.

Computational methods can also be used to calculate various reactivity descriptors. For example, the electrostatic potential (ESP) map can visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a negative potential around the double bond and the chlorine atom, and a positive potential on the hydrogen atoms.

To predict the selectivity of reactions involving this compound, computational chemists can model the transition states of different possible reaction pathways. By calculating the activation energies for these pathways, it is possible to determine which product is kinetically favored. For instance, in an addition reaction to the double bond, calculations could predict whether the addition will occur at the C1 or C2 position (regioselectivity). Similarly, for elimination reactions, computational models can help predict the formation of different alkene isomers.

The following interactive table presents hypothetical data from a computational study on the reactivity of this compound, illustrating the types of parameters that can be calculated and their implications for chemical behavior.

| Parameter | Calculated Value | Implication |

| HOMO Energy | -10.5 eV | Susceptible to electrophilic attack at the double bond |

| LUMO Energy | +1.2 eV | Susceptible to nucleophilic attack at the C-Cl bond |

| C1-C2 Bond Length | 1.34 Å | Typical double bond character |

| C3-C4 Bond Length | 1.52 Å | Typical single bond character |

| C4-Cl Bond Length | 1.78 Å | Polar and reactive bond |

Advanced Applications and Derivative Chemistry of 4 Chloro 2 Methylbut 1 Ene

Utilisation as a Building Block in Complex Organic Synthesis

4-Chloro-2-methylbut-1-ene and its isomers, such as 1-chloro-3-methylbut-2-ene (prenyl chloride), are versatile C5 building blocks in organic chemistry. Their utility stems from the presence of two reactive sites: a carbon-carbon double bond and a carbon-chlorine bond, which allow for a wide range of synthetic transformations. These reagents are particularly valuable for introducing the isoprenyl group, a common structural motif in many natural products and complex molecules. The synthesis of these chlorinated butenes often starts from isoprene (B109036), which reacts with hydrochloric acid to produce a mixture of isomers, including this compound and prenyl chloride. nih.gov

Chlorine-containing compounds are integral to the pharmaceutical industry, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry for their production. nih.gov Halogenated intermediates like this compound are valuable reagents for constructing complex molecular architectures necessary for novel therapeutics. nbinno.com The primary role of this compound and its isomers in this field is to serve as an alkylating agent for introducing a five-carbon isoprenoid chain, a process known as prenylation. This structural unit is present in numerous biologically active molecules. While direct synthesis pathways for specific approved drugs using this compound are proprietary, its utility is inferred from the widespread importance of prenylated compounds, which are investigated for various therapeutic applications. researchgate.net

| Precursor Molecule (Isomer) | Application Area | Resulting Product Class | Significance |

|---|---|---|---|

| 1-Chloro-3-methyl-2-butene (B146958) (Prenyl chloride) | Pharmaceuticals | Prenylated Scaffolds | The prenyl group is a key component of many natural products with diverse biological activities. researchgate.net |

| 1-Chloro-3-methyl-2-butene (Prenyl chloride) | Specialty Chemicals | Aroma Chemicals | Used in the synthesis of fragrances and perfumes, where high purity is essential. google.com |

The utility of chlorinated organic compounds extends to the agrochemical sector, where they serve as intermediates in the production of more targeted and effective crop protection agents like herbicides and pesticides. nbinno.comnbinno.com For instance, related structures such as isobutyryl chloride are used to synthesize the herbicide butachlor. nbinno.com

In the realm of specialty chemicals, isomers of this compound are particularly significant. Prenyl chloride (1-chloro-3-methyl-2-butene) is a key intermediate in the manufacturing of aroma compounds. google.com The high purity of the prenyl chloride product is crucial, as impurities can negatively impact the fragrance profile of the final products, necessitating costly purification steps. google.com

Derivatization to Biologically Active Scaffolds

The five-carbon isoprenoid unit, derived from precursors like this compound, is a fundamental building block in nature. It forms the basis for a vast array of biologically active compounds, including vitamins, hormones, and other natural products. The strategic use of this compound and its isomers allows chemists to construct these complex and vital molecular frameworks in a laboratory setting.

Research has demonstrated the successful application of isomers of this compound in the synthesis of modified vitamin structures. In one notable example, 1-chloro-3-methylbut-2-ene was employed as a starting material in a 20-step synthesis to create the 16-oxa-CD-ring moiety of novel vitamin D3 analogues. nih.gov This synthetic fragment was then coupled with A-ring moieties to produce the final 16-oxa-vitamin D3 analogues. nih.gov The ability to build such complex and specific parts of a vitamin molecule highlights the value of these C5 chloro-compounds. Furthermore, related intermediates derived from isoprene are considered important for the synthesis of vitamin A derivatives. google.com

| Precursor Molecule | Intermediate Target | Final Product Class | Reference |

|---|---|---|---|

| 1-Chloro-3-methylbut-2-ene | 16-oxa-CD-ring moiety | 16-oxa-vitamin D3 Analogues | nih.gov |

| Isoprene-derived chloro-intermediate | Not specified | Vitamin A Derivatives | google.com |

Isoprenoids are a large class of natural products constructed from five-carbon isoprene units. This compound and its derivatives are ideal synthons for building these larger molecules. A prominent application is in the synthesis of carotenoids. researchgate.net Research and patents describe a method where isoprene is first converted to an intermediate like 1-chloro-2-methyl-3-buten-2-ol. epo.org This is then halogenated to form a di-halogenated C5 building block, such as 4-bromo-1-chloro-2-methyl-2-butene. epo.org Two molecules of this C5 unit can then be coupled using sodium sulfide (B99878) to form a C10 compound, di(4-chloro-3-methyl-2-butenyl) sulfide, which serves as a central unit for the further elaboration into carotenoid products. epo.orggoogle.com This systematic chain extension is a powerful strategy for the efficient and scalable synthesis of complex natural products. researchgate.net

| Starting Material | Key C5 Intermediate | Coupling Product | Target Product Class |

|---|---|---|---|

| Isoprene | 4-Bromo-1-chloro-2-methyl-2-butene | Di(4-chloro-3-methyl-2-butenyl) sulfide (C10 unit) | Carotenoids researchgate.netepo.orggoogle.com |

Exploration in Materials Science

The application of this compound in materials science is less documented than its use in fine chemical synthesis. However, its molecular structure, which features both a polymerizable alkene group and a reactive chloro-substituent, suggests potential for its use as a monomer or a co-monomer in the synthesis of specialty polymers. Related compounds like 4-Chloro-1-Butene are noted for their utility in creating advanced polymer materials. nbinno.com The dual reactivity of such molecules allows for initial polymerization through the double bond, leaving the chloro-group available for subsequent cross-linking or functionalization of the polymer backbone. While this remains an area for further exploration, the established use of similar chlorinated alkenes indicates a potential pathway for the future application of this compound in the development of novel materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-chloro-2-methyl-3-buten-2-ol |

| 1-Chloro-3-methyl-2-butene (Prenyl chloride) |

| 4-Bromo-1-chloro-2-methyl-2-butene |

| 4-Chloro-1-Butene |

| This compound |

| Butachlor |

| Di(4-chloro-3-methyl-2-butenyl) sulfide |

| Isobutyryl chloride |

| Isoprene |

| Sodium sulfide |

| Vitamin A |

| Vitamin D3 |

Future Perspectives and Uncharted Research Avenues for 4 Chloro 2 Methylbut 1 Ene

Current Gaps and Challenges in 4-Chloro-2-methylbut-1-ene Research

The scientific literature on this compound is notably sparse, especially when compared to its isomers, such as 1-chloro-3-methylbut-2-ene (prenyl chloride) and 3-chloro-3-methylbut-1-ene (isoprenyl chloride). This lack of dedicated research presents a significant knowledge gap. A primary challenge is the potential for isomerization; studies on related allylic chlorides have shown that they can interconvert, particularly under thermal conditions researchgate.net. Understanding the thermodynamic stability and kinetic barriers to isomerization for this compound is a critical unanswered question.

Key research gaps and challenges include:

Selective Synthesis: Developing a high-yield, selective synthesis for this compound is a major hurdle. Direct halogenation of isoprene (B109036), a logical precursor, often leads to a mixture of products, with low yields of any single isomer researchgate.net. Methods to control the regioselectivity of chlorine addition or substitution are currently underdeveloped for this specific target.

Reactivity Profile: A comprehensive understanding of its reactivity is absent. As an allylic chloride, it is expected to undergo nucleophilic substitution reactions. However, the influence of the terminal double bond and the C2-methyl group on the rates and mechanisms (e.g., SN2 vs. SN2') of these reactions has not been systematically investigated.

Gas-Phase Chemistry: The gas-phase elimination kinetics and mechanism for this compound have not been studied, unlike its isomers which have been examined computationally researchgate.net. Such studies are crucial for understanding its thermal stability and potential atmospheric chemistry.

Organometallic Chemistry: The utility of this compound in forming organometallic reagents (e.g., Grignard or organozinc reagents) is unexplored. The stability and reactivity of such species are unknown, limiting their potential application in carbon-carbon bond-forming reactions like Negishi coupling wikipedia.org.

Potential for Novel Synthetic Methodologies

Advancements in synthetic organic chemistry offer promising new avenues for the targeted synthesis of this compound, moving beyond classical methods that often lack selectivity.

Potential novel approaches include:

Catalytic Halofunctionalization of Alkenes: Modern methods involving visible-light photoredox catalysis could enable the mild and selective chlorofunctionalization of appropriate alkene precursors acs.orgrsc.org. These methods often operate under environmentally benign conditions and can offer high regioselectivity.

Three-Component Reactions: The development of three-component reactions, which can form complex molecules from simple starting materials in a single step, represents a powerful strategy researchgate.net. A convergent synthesis involving an appropriate C4 alkene, a chlorine source, and another functional group could be envisioned.

Modern Chlorination of Allylic Alcohols: The corresponding allylic alcohol, 2-methyl-3-buten-1-ol, is a readily available starting material. Its conversion to the target chloride could be achieved using modern reagents that minimize allylic rearrangement, such as the Appel reaction or protocols using oxalyl chloride under specific conditions organic-chemistry.org.

Green Chemistry Approaches: Methodologies that employ sustainable practices, such as using molecular oxygen as the terminal oxidant in an oxychlorination reaction or developing recyclable catalyst systems, are highly desirable acs.orgmdpi.com.

The following table compares traditional and potential novel synthetic methodologies.

| Methodology | Traditional Approach | Potential Novel Approach | Anticipated Advantages |

| Starting Material | Isoprene | 2-Methyl-3-buten-1-ol | Increased selectivity, avoidance of isomeric mixtures. |

| Chlorine Source | Cl2, HCl | N-Chlorosuccinimide (NCS), Oxalyl Chloride, MgCl2 acs.org | Milder reaction conditions, improved safety, better functional group tolerance. |

| Activation Method | High temperature, UV light | Visible-light photocatalysis, Transition-metal catalysis | Higher energy efficiency, enhanced selectivity (regio- and chemoselectivity). |

| Byproducts | Mixture of chlorinated isomers, HCl | Catalytic turnover, fewer stoichiometric byproducts | Reduced waste, higher atom economy. |

Advanced Spectroscopic and Computational Approaches

A detailed characterization of this compound is essential for understanding its properties and reactivity. The integration of advanced spectroscopic techniques with high-level computational methods can provide unprecedented insight.

Advanced Spectroscopic Characterization: While standard NMR and IR spectroscopy provide basic structural confirmation, more sophisticated techniques are needed for a deeper understanding asme.org. High-resolution rotational-vibrational spectroscopy, for instance, can yield precise data on molecular geometry and vibrational modes nih.govmdpi.com. This information is invaluable for benchmarking theoretical calculations and for potential applications in gas-phase monitoring.

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are powerful tools for exploring uncharted aspects of this molecule researchgate.netacs.org. Computational studies can be employed to:

Predict the full vibrational (IR and Raman) spectra to aid in experimental assignments nih.gov.

Determine the relative thermodynamic stabilities of this compound and its isomers.

Calculate the transition state energies for isomerization and elimination reactions, providing a theoretical basis for its kinetic stability researchgate.netnih.gov.

Model the reaction pathways of nucleophilic substitutions to predict regioselectivity and elucidate mechanisms researchgate.net.

Analyze frontier molecular orbitals (HOMO/LUMO) to understand its reactivity with various electrophiles and nucleophiles researchgate.net.

The table below outlines potential advanced analytical approaches and the specific knowledge they could generate.

| Technique | Type | Information Gained for this compound |

| High-Resolution Infrared Spectroscopy | Spectroscopic | Precise vibrational frequencies, rotational constants, and detailed structural parameters in the gas phase nih.gov. |

| 2D NMR (COSY, HSQC, HMBC) | Spectroscopic | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity. |

| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, predicted spectroscopic data, reaction energetics, transition state structures, and mechanistic pathways researchgate.netacs.org. |

| Ab Initio Molecular Dynamics (AIMD) | Computational | Simulation of molecular motion over time, providing insights into dynamic processes like conformational changes or the initial steps of a reaction. |

Emerging Applications in Interdisciplinary Fields

While specific applications for this compound have not been reported, its structure as a functionalized C5 building block suggests significant potential in several interdisciplinary areas. Halogenated organic compounds are crucial in diverse fields from medicine to materials science acs.orgnih.govmdpi.com.

Materials Science: As a functionalized alkene, it could serve as a monomer or co-monomer for the synthesis of novel polymers. The pendant chloromethyl group could be used for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's properties (e.g., refractive index, thermal stability) researchgate.netmdpi.com. It could also be used to functionalize surfaces of other materials.

Medicinal Chemistry and Chemical Biology: Small, functionalized building blocks are essential for the synthesis of complex bioactive molecules and pharmaceuticals umn.eduumn.edu. The isoprene-like skeleton is a common motif in natural products. This compound could serve as a precursor for introducing this C5 unit into larger molecular scaffolds researchgate.netnih.gov. The reactive chloride offers a handle for conjugation to proteins or other biomolecules, making it a potential tool for developing chemical probes or covalent inhibitors acs.org.

Synthetic Chemistry: Beyond its direct use, it could be a versatile intermediate. For example, conversion to the corresponding organometallic reagent could enable its use in cross-coupling reactions to construct more complex carbon skeletons acs.orgwikipedia.org. Its unique substitution pattern may offer different reactivity and selectivity compared to its more common isomers, opening doors to new synthetic transformations.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methylbut-1-ene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via dehydrohalogenation of 4-chloro-2-methylbutan-2-ol using a strong base (e.g., KOH/ethanol) under controlled temperatures (60–80°C). Reaction efficiency depends on steric hindrance and solvent polarity. Gas chromatography (GC) or NMR should monitor purity, with column chromatography for purification. Kinetic studies (e.g., varying base concentration) can optimize yield . Reference NIST data for validating physical properties like boiling points and spectral profiles .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., InChI/SMILES data ).

- IR : Validate C-Cl (600–800 cm) and alkene C=C (1650–1670 cm) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (m/z 104.5 for M).

Cross-reference with crystallographic data (if available) to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to volatility and potential carcinogenicity. Store in amber glass under inert gas. Quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal. Document hazards using Sigma-Aldrich safety sheets as a template .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be resolved?

- Methodological Answer : Discrepancies (e.g., competing elimination vs. substitution pathways) require kinetic isotope effects (KIE) studies or DFT calculations to map transition states. Replicate experiments under standardized conditions (solvent, temperature) and apply statistical tools (ANOVA) to assess reproducibility . Cross-validate with isotopic labeling (e.g., Cl) to track bond cleavage .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electrophilic addition or polymerization pathways. Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data. Validate using PubChem’s computed InChIKey . For catalysis, simulate metal-ligand interactions (e.g., Grubbs catalysts) using Gaussian or ORCA software .

Q. How can researchers design experiments to probe the steric and electronic effects of this compound in copolymerization?

- Methodological Answer :

- Steric Effects : Synthesize copolymers with varying monomer ratios (e.g., styrene derivatives) and analyze via GPC for molecular weight distribution.

- Electronic Effects : Use Hammett constants to correlate substituent effects with reaction rates.

Characterize thermal stability via TGA/DSC and mechanical properties with tensile testing. Document methodologies per IB guidelines, including balanced equations and SI units .

Data Analysis & Presentation Guidelines

- Tables : Include retention times (GC), spectral peaks (NMR/IR), and computational parameters (DFT). Use NIST data for benchmarking .

- Figures : Highlight key reaction steps or crystallographic structures (e.g., CIF files ). Avoid overcrowding; use color judiciously .

- Statistical Reporting : Specify confidence intervals (95%) and p-values for kinetic data. Use R or Python for regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.